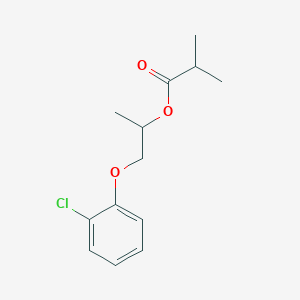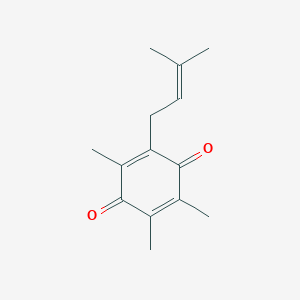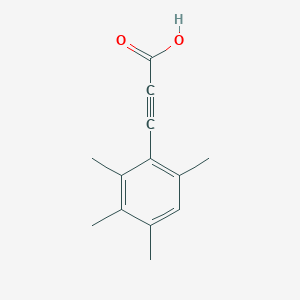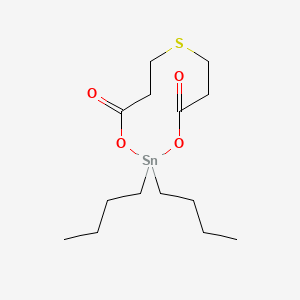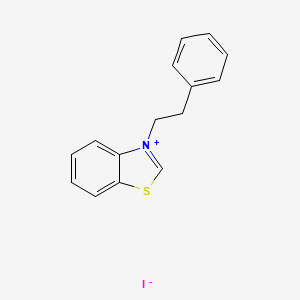
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethylamine with 2-mercaptobenzothiazole in the presence of an iodinating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The general reaction scheme is as follows:
Step 1: 2-Phenylethylamine reacts with 2-mercaptobenzothiazole to form an intermediate.
Step 2: The intermediate is then treated with an iodinating agent, such as iodine or potassium iodide, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Additionally, the compound’s antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Phenylethylamine: A precursor used in the synthesis of the target compound.
Benzothiazolium Salts: A class of compounds with similar structural features.
Uniqueness
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the phenylethyl group and the benzothiazolium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
特性
CAS番号 |
6273-55-8 |
|---|---|
分子式 |
C15H14INS |
分子量 |
367.2 g/mol |
IUPAC名 |
3-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C15H14NS.HI/c1-2-6-13(7-3-1)10-11-16-12-17-15-9-5-4-8-14(15)16;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
InChIキー |
FJGMXYFYIXTCFV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=CSC3=CC=CC=C32.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




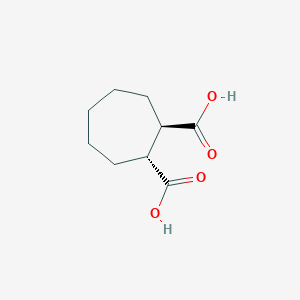
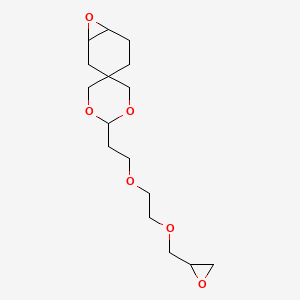
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)

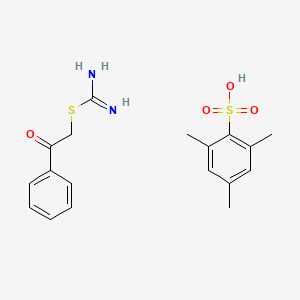
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
